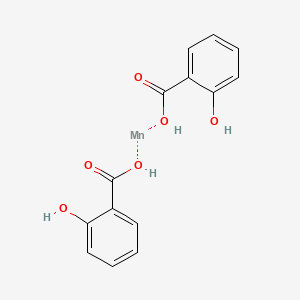![molecular formula C8H7NO3S B13813806 (Z)-3-[(S)-pyridin-2-ylsulfinyl]prop-2-enoic acid](/img/structure/B13813806.png)
(Z)-3-[(S)-pyridin-2-ylsulfinyl]prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-[(S)-pyridin-2-ylsulfinyl]prop-2-enoic acid is an organic compound characterized by the presence of a pyridine ring attached to a sulfinyl group and a prop-2-enoic acid moiety
Métodos De Preparación
The synthesis of (Z)-3-[(S)-pyridin-2-ylsulfinyl]prop-2-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with pyridine-2-thiol and an appropriate alkene.
Oxidation: The thiol group is oxidized to a sulfinyl group using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Addition Reaction: The sulfinyl group is then added to the alkene under controlled conditions to form the desired product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Análisis De Reacciones Químicas
(Z)-3-[(S)-pyridin-2-ylsulfinyl]prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, introducing various functional groups.
Common reagents used in these reactions include hydrogen peroxide, lithium aluminum hydride, and various electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(Z)-3-[(S)-pyridin-2-ylsulfinyl]prop-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of (Z)-3-[(S)-pyridin-2-ylsulfinyl]prop-2-enoic acid involves its interaction with specific molecular targets. The sulfinyl group can form covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, the compound can interact with enzymes and receptors, modulating various biochemical pathways.
Comparación Con Compuestos Similares
(Z)-3-[(S)-pyridin-2-ylsulfinyl]prop-2-enoic acid can be compared with similar compounds such as:
Pyridine-2-sulfonic acid: Differing by the oxidation state of the sulfur atom.
Pyridine-2-thiol: Lacking the sulfinyl group.
Prop-2-enoic acid derivatives: Varying in the substituents attached to the alkene moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H7NO3S |
|---|---|
Peso molecular |
197.21 g/mol |
Nombre IUPAC |
(Z)-3-[(S)-pyridin-2-ylsulfinyl]prop-2-enoic acid |
InChI |
InChI=1S/C8H7NO3S/c10-8(11)4-6-13(12)7-3-1-2-5-9-7/h1-6H,(H,10,11)/b6-4-/t13-/m0/s1 |
Clave InChI |
WMSZCPYBCWROSN-AGLBCWCQSA-N |
SMILES isomérico |
C1=CC=NC(=C1)[S@@](=O)/C=C\C(=O)O |
SMILES canónico |
C1=CC=NC(=C1)S(=O)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl N-methyl-N-{2-[(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-YL)methyl]cyclohexyl}carbamate](/img/structure/B13813725.png)
![4-[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[6-[(2-phenoxyacetyl)amino]purin-9-yl]oxolan-3-yl]oxy-4-oxobutanoic acid](/img/structure/B13813726.png)


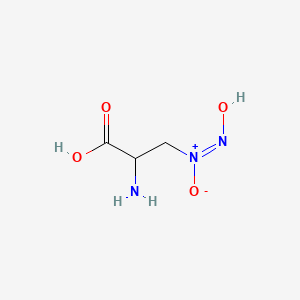
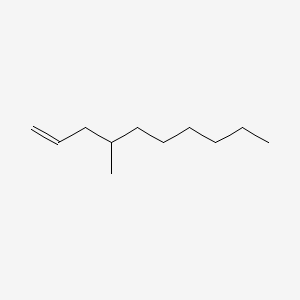

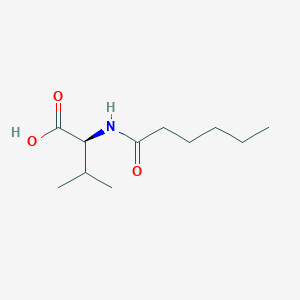
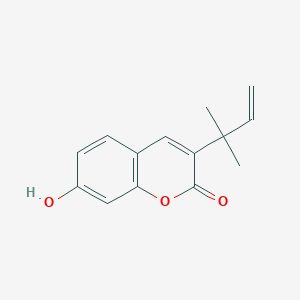
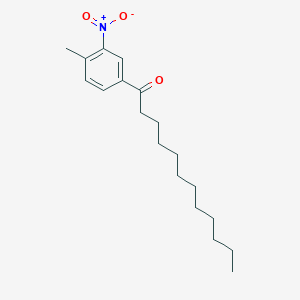
![Glycine, N-(trimethylsilyl)-N-[2-[(trimethylsilyl)oxy]benzoyl]-, trimethylsilyl ester](/img/structure/B13813787.png)


